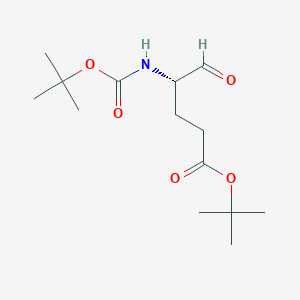
5-bromo-2-(2H-triazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2H-triazol-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a triazole ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(2H-triazol-4-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-chloropyridine with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2H-triazol-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cycloaddition Reactions: Copper catalysts are frequently used in azide-alkyne cycloaddition reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-(2H-triazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Industry: It is used in the synthesis of materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 5-bromo-2-(2H-triazol-4-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-(Bromomethyl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
- Triazole-pyrimidine hybrids
Comparison: 5-Bromo-2-(2H-triazol-4-yl)pyridine is unique due to the presence of both a bromine atom and a triazole ring, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
5-bromo-2-(2H-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-4-10-12-11-7/h1-4H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWUVSNCMEZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217273-71-6 |
Source


|
| Record name | 5-bromo-2-(2H-1,2,3-triazol-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]](/img/structure/B2789075.png)
![methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2789076.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2789078.png)
![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2789079.png)



![2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2789086.png)
![(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2789087.png)
![7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2789091.png)
![N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2789095.png)

